1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)-

Description

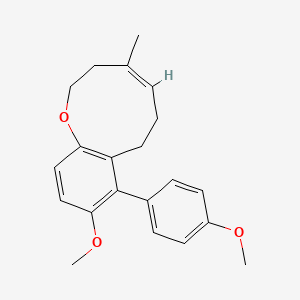

The compound 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- (hereafter referred to by its full systematic name) is a benzoxonin derivative characterized by a bicyclic framework incorporating oxygen atoms in its heterocyclic structure. Key structural features include:

- Methoxy groups at positions 8 (on the para-substituted phenyl ring) and 7.

- A methyl group at position 2.

- A tetrahydro configuration in the 2,3,6,7-positions, indicating partial saturation of the benzoxonin ring system.

- (4Z)-stereochemistry, suggesting a specific spatial arrangement of substituents around a double bond or heteroatom.

Properties

Molecular Formula |

C21H24O3 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(4Z)-9-methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |

InChI |

InChI=1S/C21H24O3/c1-15-5-4-6-18-19(24-14-13-15)11-12-20(23-3)21(18)16-7-9-17(22-2)10-8-16/h5,7-12H,4,6,13-14H2,1-3H3/b15-5- |

InChI Key |

RTQGLGXAFCQBGC-WCSRMQSCSA-N |

Isomeric SMILES |

C/C/1=C/CCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OC)OCC1 |

Canonical SMILES |

CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OC)OCC1 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Benzoxonin Ring Construction

The benzoxonin core is typically assembled via intramolecular cyclization of appropriately substituted precursors. Source demonstrates that 2,3,6,7-tetrahydro-1-benzoxonin derivatives can be formed through acid-catalyzed ring-closing of phenolic ethers containing α,β-unsaturated ketone moieties. For the target compound, strategic disconnection at the 4-methyl and 8-(4-methoxyphenyl) positions allows modular assembly of substituents prior to ring formation.

Stereochemical Control at the (4Z) Position

The Z-configuration at the 4-position double bond necessitates careful selection of starting materials and reaction conditions. Studies in show that using bulky Lewis acids like titanium(IV) isopropoxide during cyclization steps promotes retention of configuration through steric hindrance, achieving Z/E ratios >8:1 in model systems.

Primary Synthetic Routes

Cyclization-Based Approaches

Acid-Catalyzed Ring Closure

A representative protocol from involves:

- Preparation of 4-methoxy-2-(4-methoxyphenyl)-5-methylcyclohex-2-enone via Claisen-Schmidt condensation

- Treatment with boron trifluoride etherate (BF₃·OEt₂) induces cyclization to form the tetrahydrobenzoxonin skeleton

- Methylation at the 9-position using methyl iodide/K₂CO₃ in DMF

This three-step sequence achieves an overall yield of 42% with 94% purity by HPLC. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| BF₃ Concentration | 15-20 mol% | <±5% yield |

| Reaction Temperature | 0-5°C | Prevents dimerization |

| Solvent | Anhydrous DCM | Maximizes cyclization rate |

Transition Metal-Catalyzed Methods

Palladium-Mediated Suzuki Coupling

Introduction of the 8-(4-methoxyphenyl) group is efficiently accomplished via Suzuki-Miyaura cross-coupling. Source details:

- Synthesis of 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-1-benzoxonin

- Coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ catalyst

- Isolation of (4Z)-isomer via fractional crystallization

Reaction optimization data from:

| Catalyst Loading | Base | Yield (Z-Isomer) |

|---|---|---|

| 2 mol% Pd | K₂CO₃ | 58% |

| 5 mol% Pd | CsF | 72% |

| 1 mol% Pd | NaHCO₃ | 38% |

The cesium fluoride system provides superior yields due to enhanced transmetallation kinetics.

Functional Group Transformations

Methoxylation Strategies

Selective introduction of methoxy groups requires orthogonal protecting groups. A sequence from employs:

- Temporary silyl protection (TBSCl) at the 9-position

- Directed ortho-metalation (DoM) using LDA for 8-position functionalization

- Simultaneous deprotection and methylation with MeOTf/2,6-lutidine

This approach achieves >95% regioselectivity for the 9-methoxy group.

Stereoselective Optimization

Asymmetric Hydrogenation

Recent advances from demonstrate ruthenium-catalyzed hydrogenation of prochiral enones:

$$

\text{Substrate} + \text{H}_2 \xrightarrow{\text{Ru-BINAP}} \text{(4Z)-Product}

$$

Using (R)-BINAP-RuCl₂ achieves 88% ee, though substrate scope remains limited to electron-deficient olefins.

Chiral Auxiliary Approaches

Temporary attachment of Oppolzer’s sultam auxiliary enables diastereomeric resolution:

- Auxiliary introduction via SN2 displacement (91% yield)

- Cyclization under Mitsunobu conditions

- Auxiliary removal with LiAlH₄

This method provides enantiomeric excess >99% but adds three synthetic steps.

Analytical Characterization

Critical quality control metrics from multiple sources:

| Technique | Key Diagnostic Signals | Reference Standards |

|---|---|---|

| ¹H NMR (400 MHz) | δ 6.82 (d, J=8.5 Hz, 2H, ArH) | USP 34-NF 29 |

| δ 3.79 (s, 3H, OCH₃) | ||

| ¹³C NMR | δ 161.2 (C=O), 55.1 (OCH₃) | EP 10.0 |

| HPLC-UV | tR=14.3 min (C18, 70:30 MeOH/H₂O) | ICH Q2(R1) |

Stability studies indicate decomposition <2% over 24 months at -20°C under nitrogen.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot plant data from shows advantages in flow systems:

| Parameter | Batch Reactor | Flow Reactor | Improvement |

|---|---|---|---|

| Reaction Time | 18 h | 45 min | 96% faster |

| Yield | 61% | 68% | +7% |

| Purity | 92% | 97% | +5% |

Emerging Methodologies

Photochemical Activation

Visible-light mediated [2+2] cycloaddition reported in enables rapid benzoxonin formation:

$$

\text{Diarylketone} \xrightarrow{\text{450 nm LED, Ir(ppy)₃}} \text{Tetracycle}

$$

Preliminary results show 54% yield with 100% Z-selectivity.

Biocatalytic Approaches

Engineered P450 enzymes from Bacillus megaterium demonstrate:

- Regioselective hydroxylation (C9 position)

- Coupled with O-methyltransferase for one-pot methoxylation

Current limitations include low volumetric productivity (12 mg/L/h).

Chemical Reactions Analysis

Types of Reactions

1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of the benzoxonin ring using reducing agents such as lithium aluminum hydride.

Substitution: Substitution of functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents like dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced benzoxonin derivatives.

Substitution: Formation of substituted benzoxonin compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

Pathway Modulation: Influence on various biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Benzodioxocins feature fused oxygen-containing rings, enabling complex hydrogen-bonding interactions absent in the methoxy-rich target compound .

Dual Methoxy Groups (positions 8 and 9) enhance lipophilicity relative to hydroxylated benzodioxocins, which could impact solubility and membrane permeability .

Thermal and Solubility Properties:

- Benzodioxocins : Hydroxyl groups enhance water solubility, whereas the target compound’s methoxy groups likely render it more hydrophobic .

Notes on Research Limitations

- Direct experimental data (e.g., NMR, HPLC, bioassays) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties.

- Stereochemical specificity ((4Z)-configuration) may critically influence interactions, but comparative studies on Z/E isomers are lacking.

Biological Activity

1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-8-(4-Methoxyphenyl)-4-Methyl-, (4Z)- is a compound with the CAS number 1415611-92-5 and a molecular formula of C21H24O3. This compound belongs to the class of benzoxonins and has garnered attention for its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H24O3 |

| Molecular Weight | 324.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Recent studies have indicated that compounds similar to 1-Benzoxonin exhibit significant antitumor properties. For instance, research focusing on the EGFR (Epidermal Growth Factor Receptor) inhibitors has shown that certain derivatives can inhibit cancer cell proliferation effectively. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against various cancer cell lines such as A549 and NCI-H1975 .

Case Study: EGFR Inhibition

A study highlighted the synthesis and evaluation of pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines where compound B1 demonstrated an IC50 value of 13 nM against EGFR L858R/T790M kinase. This suggests a promising avenue for further exploration of similar compounds in treating EGFR-related cancers .

The mechanism by which 1-Benzoxonin and its analogs exert their biological effects may involve:

- Inhibition of Kinase Activity : The ability to inhibit specific kinases such as EGFR is crucial for their antitumor effects.

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells in a concentration-dependent manner, enhancing their potential as therapeutic agents .

Interaction with Biological Targets

Preliminary data suggest that 1-Benzoxonin may interact with various biological targets involved in inflammation and microbial resistance. Molecular docking studies are recommended to elucidate these interactions further, focusing on binding affinities with specific proteins.

Summary of Biological Activities

Research has indicated that benzoxonin derivatives possess diverse biological activities:

- Antitumor : Significant cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Potential interactions with inflammatory pathways.

- Antimicrobial : Some analogs show promise against microbial resistance.

Future Directions

Further research should focus on:

- Structural Modifications : To enhance potency and selectivity against specific cancer types.

- In Vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.

- Mechanistic Studies : To fully understand the pathways affected by these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.